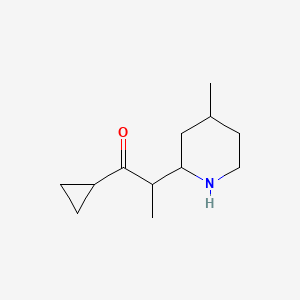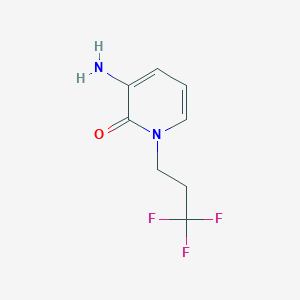
3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an aniline moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is highly efficient and regioselective, leading to the formation of 1,2,4-triazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can coordinate with metal ions, enhancing its binding affinity and specificity . Additionally, the benzyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring arrangement.
1-(Phenylmethyl)-1H-1,2,3-triazole: Another triazole derivative with a phenylmethyl group.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A related compound with a methoxy group on the benzene ring.
Uniqueness
3-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific arrangement of the triazole ring and the presence of both benzyl and aniline groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N4 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-17-11-19(18-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2 |
InChI Key |
JRBHFJGXDAMNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


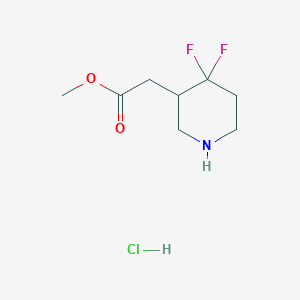
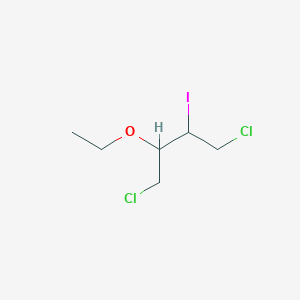
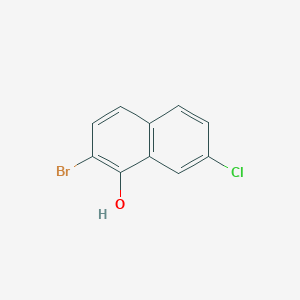
![3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13325875.png)

![{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13325889.png)

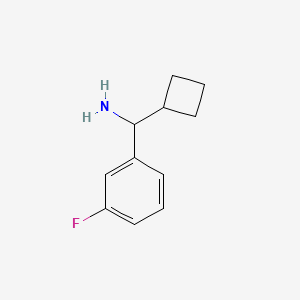
![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)

